molecular formula C19H18ClN5OS B606794 (s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide CAS No. 1446144-04-2

(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide

Cat. No. B606794
M. Wt: 399.9
InChI Key: QECMENZMDBOLDR-AWEZNQCLSA-N
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Description

The compound “(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide” is a pyridodiazepine drug, which is a benzodiazepine analog of the pyridotriazolodiazepine group . It has sedative and anxiolytic effects similar to those produced by benzodiazepine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridodiazepine core, which is a benzodiazepine analog of the pyridotriazolodiazepine group . The exact structure can be represented by the SMILES notation: Clc4ccccc4C/3=N/Cc1nncn1c2c\\3nc (Cl)cc2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molar mass of 330.17 g·mol −1 . The exact physical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

  • The compound has been studied for its spectroscopic properties using FT-IR and FT-Raman techniques, compared with quantum mechanical methods. It showed a lower softness value and high electrophilicity index, indicating its potential biological activity. Molecular docking studies suggest its application as an antidepressant (Kuruvilla et al., 2018).

  • There has been research on the structural optimization of derivatives of this compound, particularly as antagonists for platelet activating factor, indicating their potential in pharmacological applications (Kawakami et al., 1996).

  • Mass spectrometry and liquid chromatography techniques have been used to analyze derivatives of this compound, providing insights into their chemical properties and potential pharmacological applications (Celma, 1994).

  • The compound has been utilized in the synthesis of haptens for pharmacokinetic studies, especially for radioimmunoassay, highlighting its relevance in drug development and diagnostic applications (Miyazawa et al., 1992).

  • Research on the general pharmacology of brotizolam, a related compound, in animals, suggests the compound's potential application in sedative and hypnotic properties (Danneberg et al., 1986).

properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMENZMDBOLDR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide

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